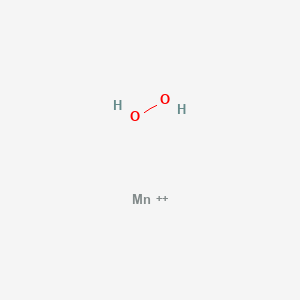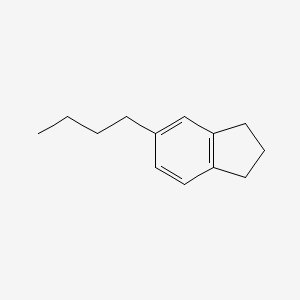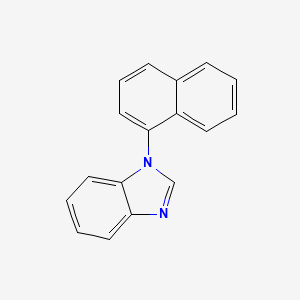
1-(Naphthalen-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-1H-benzimidazole is an organic compound that features a benzimidazole ring fused with a naphthalene moiety
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 1-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is heated to facilitate the formation of the benzimidazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using sodium in boiling amyl alcohol, resulting in the formation of tetrahydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or sulfonic acids.
Common reagents and conditions used in these reactions include chromic acid for oxidation, sodium in amyl alcohol for reduction, and halogens or sulfonic acids for substitution. The major products formed from these reactions include naphthoquinone derivatives, tetrahydro derivatives, and substituted benzimidazole compounds.
Scientific Research Applications
1-(Naphthalen-1-yl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and membrane integrity in microorganisms. In cancer research, the compound has been shown to inhibit specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-1H-benzimidazole can be compared with other similar compounds such as:
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and known for its carcinogenic properties.
1-Naphthol: A naphthalene derivative used in the synthesis of dyes and as an intermediate in the production of other chemicals.
Naphthalen-1-yl-selenyl derivatives: Compounds that have shown potential in organic synthesis and as antibacterial and antifungal agents.
The uniqueness of this compound lies in its combined structural features of benzimidazole and naphthalene, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
93326-43-3 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-naphthalen-1-ylbenzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-8-14-13(6-1)7-5-11-16(14)19-12-18-15-9-3-4-10-17(15)19/h1-12H |
InChI Key |
RWVFEWNOFQNIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




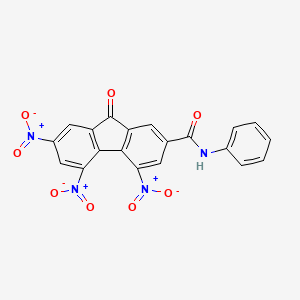
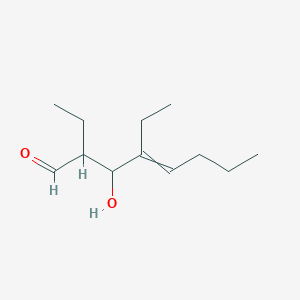
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
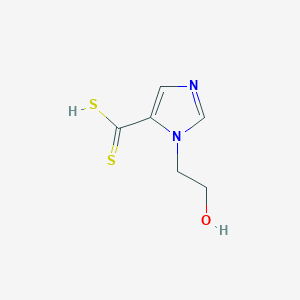

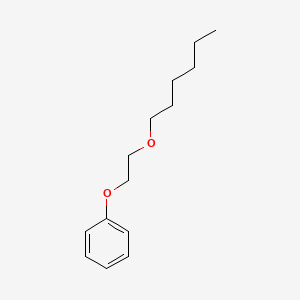
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
